molecular formula C11H15B B1596674 2-Bromo-4-tert-butyl-1-methylbenzene CAS No. 61024-94-0

2-Bromo-4-tert-butyl-1-methylbenzene

Cat. No. B1596674
CAS RN: 61024-94-0
M. Wt: 227.14 g/mol
InChI Key: VEIYGWKHCOGECS-UHFFFAOYSA-N
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Description

2-Bromo-4-tert-butyl-1-methylbenzene is a chemical compound with the molecular formula C11H15Br . It has a molecular weight of 227.14 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-tert-butyl-1-methylbenzene consists of a benzene ring substituted with a bromine atom, a tert-butyl group, and a methyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-4-tert-butyl-1-methylbenzene are not available, brominated compounds like this one often undergo reactions such as nucleophilic substitution or elimination .


Physical And Chemical Properties Analysis

2-Bromo-4-tert-butyl-1-methylbenzene is a liquid at room temperature . Further physical and chemical properties such as boiling point, melting point, and density are not available in the resources.

Scientific Research Applications

Lithium-Bromine Exchange Reactions

The reaction of aryl bromides like 2-Bromo-4-tert-butyl-1-methylbenzene with lithium compounds demonstrates significant variability based on solvent composition. This process, involving lithium-bromine exchange, is critical in organic synthesis (Bailey et al., 2006).

Preparation of Diphosphene and Fluorenylidenephosphine

A bulky bromobenzene derivative of 2-Bromo-4-tert-butyl-1-methylbenzene has been used in the synthesis of diphosphene and fluorenylidenephosphine. These compounds have applications in materials with low-coordinate phosphorus atoms, indicating the broad utility of this bromobenzene in synthesizing novel compounds (Toyota et al., 2003).

Antioxidant Activities of Derivatives

Methylbenzenediol derivatives, including 2-Bromo-4-tert-butyl-1-methylbenzene, have been synthesized and evaluated for antioxidant activities. These activities are crucial in food science and preservation (Huang et al., 2014).

Arylation in Fragrance Synthesis

This compound's derivatives have been used in Pd-catalyzed arylations, particularly in the synthesis of floral fragrances. This indicates its utility in the fragrance and cosmetic industries (Scrivanti et al., 2008).

Catalytic Activity in Mizoroki-Heck Reaction

Palladium complexes with ligands derived from 2-Bromo-4-tert-butyl-1-methylbenzene have shown effectiveness in catalyzing the Mizoroki-Heck reaction, a critical reaction in organic synthesis (Yamamoto et al., 2008).

Synthesis of Polyimides with Low Dielectric Constants

Derivatives of 2-Bromo-4-tert-butyl-1-methylbenzene have been used in the synthesis of polyimides, which exhibit low dielectric constants. These polyimides have applications in the electronics industry due to their electrical properties (Chern et al., 2008).

properties

IUPAC Name

2-bromo-4-tert-butyl-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIYGWKHCOGECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313104
Record name 2-bromo-4-tert-butyl-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-tert-butyl-1-methylbenzene

CAS RN

61024-94-0
Record name 61024-94-0
Source DTP/NCI
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Record name 2-bromo-4-tert-butyl-1-methylbenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-4-TERT-BUTYL-1-METHYLBENZENE
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GA Heropoulos, G Cravotto, CG Screttas, BR Steele - Tetrahedron letters, 2007 - Elsevier
… -4-methylbenzene (11) afforded mainly side-chain bromination, accompanied by smaller amounts of 2-bromo-1-chloro-4-methylbenzene and (2-bromo-4-tert-butyl-1-methylbenzene …
Number of citations: 49 www.sciencedirect.com
BE Cole - 2019 - search.proquest.com
The rare earth elements (La–Lu, Sc and Y) are used in a variety of modern technologies due to their unique optical and magnetic properties. However, extraction and purification of …
Number of citations: 3 search.proquest.com

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